molecular formula C12H12FN B2582064 3-(Cyclopropylmethyl)-7-fluoro-1H-indole CAS No. 1935346-09-0

3-(Cyclopropylmethyl)-7-fluoro-1H-indole

Cat. No.: B2582064
CAS No.: 1935346-09-0
M. Wt: 189.233
InChI Key: LOKHOZQVHYTNLD-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-7-fluoro-1H-indole (CAS 1935346-09-0) is a high-purity fluorinated indole derivative intended for research and development use as a chemical building block. This compound features a cyclopropylmethyl substitution at the 3-position and a fluorine atom at the 7-position of the indole ring system, with a molecular formula of C12H12FN and a molecular weight of 189.23 . It is characterized by an estimated purity of >95% . Indole derivatives serve as fundamental scaffolds in medicinal chemistry and are widely utilized in the synthesis of compounds with potential biological activity. Specifically, structural analogs of this compound, featuring similar cyclopropylmethyl and fluoro substitutions on the indole core, have been investigated in scientific patents for their utility as serotonin selective agents . This suggests its value as a key intermediate for researchers designing and synthesizing novel molecules for neurological and psychiatric research applications. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopropylmethyl)-7-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-11-3-1-2-10-9(6-8-4-5-8)7-14-12(10)11/h1-3,7-8,14H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKHOZQVHYTNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CNC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Data for 3-(Cyclopropylmethyl)-7-fluoro-1H-indole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, a fluorinated indole derivative of interest to researchers and professionals in drug development. Given the compound's potential as a chemical building block in medicinal chemistry, a thorough understanding of its structural features through modern spectroscopic techniques is paramount.[1] This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the definitive identification and characterization of this molecule.

While experimental data for this specific molecule is not widely published, this guide will provide predicted data and detailed protocols based on established principles and data from structurally related compounds. This approach is designed to empower researchers to acquire and interpret their own high-quality spectroscopic data.

Molecular Structure and Key Features

3-(Cyclopropylmethyl)-7-fluoro-1H-indole (CAS: 1935346-09-0) possesses a molecular formula of C₁₂H₁₂FN and a molecular weight of 189.23 g/mol .[1][2] Its structure is characterized by three key components: a 7-fluoroindole core, a cyclopropyl group, and a methylene bridge connecting the two. Each of these features will give rise to distinct signals in the various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, a combination of ¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D NMR techniques will provide a complete structural assignment.

Predicted ¹H NMR Data

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Notes
H1 (N-H)~8.10Broad Singlet-The chemical shift of the N-H proton is often broad and can vary with solvent and concentration.[3]
H2 (Indole)~7.15Singlet-The proton at the 2-position of the indole ring.
Aromatic Protons6.8 - 7.6Multiplets-Protons on the fluorinated benzene ring will exhibit complex splitting patterns due to H-H and H-F coupling.
Methylene Protons (-CH₂-)~2.7Doublet~7.0The two protons of the methylene bridge will be split by the adjacent methine proton of the cyclopropyl group.
Cyclopropyl Methine Proton (-CH-)~1.1Multiplet-This proton will show complex splitting due to coupling with the methylene protons and the other cyclopropyl protons.
Cyclopropyl Methylene Protons (-CH₂-)0.3 - 0.6Multiplets-The four protons on the cyclopropyl ring are diastereotopic and will exhibit complex, overlapping multiplets at a characteristic upfield shift.[4][5]
Predicted ¹³C NMR Data

The carbon NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
C2 (Indole)~123.5
C3 (Indole)~112.8
C3a (Indole)~128.0Quaternary carbon.
C4 (Indole)~120.0
C5 (Indole)~118.0
C6 (Indole)~110.0
C7 (Indole)~150.0 (d, ¹JCF ≈ 245 Hz)The carbon directly attached to fluorine will appear as a doublet with a large coupling constant.
C7a (Indole)~125.0Quaternary carbon.
Methylene Carbon (-CH₂-)~30.0
Cyclopropyl Methine Carbon (-CH-)~10.0
Cyclopropyl Methylene Carbons (-CH₂-)~5.0
¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive.[6]

  • Expected Chemical Shift: A single resonance is expected for the fluorine atom on the indole ring. The chemical shift will be informative of its electronic environment.

  • Coupling: The ¹⁹F nucleus will couple with nearby protons, providing additional structural information. This coupling will be observable in both the ¹⁹F and ¹H NMR spectra.

2D NMR Spectroscopy for Structural Confirmation

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. It will be instrumental in assigning the protons of the cyclopropylmethyl group and the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[2] It is invaluable for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[2] It is key for identifying quaternary carbons and for piecing together the different fragments of the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C NMR spectrum.[7][8][9][10][11]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. DEPT-90 and DEPT-135 spectra should also be acquired to determine carbon multiplicities.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters for the specific instrument and sample.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Structure Elucidation H1 ¹H NMR Assign_H Assign ¹H Signals H1->Assign_H C13 ¹³C NMR Assign_C Assign ¹³C Signals C13->Assign_C F19 ¹⁹F NMR F19->Assign_H DEPT DEPT DEPT->Assign_C COSY COSY COSY->Assign_H HSQC HSQC HSQC->Assign_C HMBC HMBC Structure Confirm Structure HMBC->Structure Assign_H->HSQC Assign_H->Structure Assign_C->HMBC

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Notes
N-H Stretch~3450MediumCharacteristic of the indole N-H group.[1]
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch (Cyclopropyl)~3080MediumThe C-H stretching frequency of cyclopropyl groups is typically higher than that of other alkanes.[4]
Aliphatic C-H Stretch (Methylene)2950-2850Medium-Strong
Aromatic C=C Stretch1600-1450Medium-Strong
C-F Stretch1250-1000StrongThe exact position is sensitive to the aromatic system.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.[12]

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[12][13]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis ATR ATR Method FTIR FTIR Spectrometer ATR->FTIR KBr KBr Pellet Method KBr->FTIR Spectrum Obtain IR Spectrum FTIR->Spectrum Analysis Identify Functional Groups Spectrum->Analysis

Caption: General workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 189.23, corresponding to the molecular weight of the compound.

  • Isotopic Peaks: Due to the natural abundance of ¹³C, a smaller peak at M+1 (m/z = 190.23) will also be observed.

  • Key Fragmentation Pathways:

    • Loss of the cyclopropylmethyl group: A common fragmentation pathway for alkylindoles is the cleavage of the bond beta to the indole ring.[14] This would result in a fragment ion corresponding to the 7-fluoroindole moiety.

    • Loss of a cyclopropyl radical: Cleavage of the methylene-cyclopropyl bond would lead to a fragment corresponding to the [M - C₃H₅]⁺ ion.

    • Rearrangements: Indole alkaloids are known to undergo complex rearrangements upon ionization, which could lead to a variety of other fragment ions.[1][15][16][17]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range. For structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solution Dissolve in Volatile Solvent MS Mass Spectrometer (ESI or EI) Solution->MS HRMS HRMS for Accurate Mass MS->HRMS Optional MSMS Tandem MS (MS/MS) for Fragmentation MS->MSMS Optional Spectrum Obtain Mass Spectrum MS->Spectrum HRMS->Spectrum MSMS->Spectrum Analysis Determine Molecular Weight & Formula Analyze Fragmentation Spectrum->Analysis

Caption: Workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, employing a combination of advanced NMR techniques, IR spectroscopy, and mass spectrometry, is essential for its unambiguous structural confirmation. The protocols and predicted data outlined in this guide provide a robust framework for researchers to obtain and interpret high-quality data for this and structurally related compounds. The synergistic application of these techniques will continue to be a cornerstone of modern chemical research and drug development.

References

  • DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes... - Fiveable. [Link]

  • How to interpret the 19F NMR spectra - Quora. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. [Link]

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. [Link]

  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. [Link]

  • 4.2: IR Spectroscopy - Chemistry LibreTexts. [Link]

  • DEPT NMR: Signals and Problem Solving - Chemistry Steps. [Link]

  • Sample preparation for FT-IR. [Link]

  • Sampling Technique for Organic Solids in IR Spectroscopy. [Link]

  • Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - MDPI. [Link]

  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry - SciELO. [Link]

  • 13.11: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • The Mass Spectra of Alkylindoles | PDF or Rental. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC. [Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds - AIP Publishing. [Link]

  • Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives | Journal of Physical and Chemical Reference Data | AIP Publishing. [Link]

  • Synthesis, characterization and pharmacological evaluation of novel Indole derivatives - Pharmacy Journal. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. [Link]

  • FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. [Link]

  • Structure Elucidation and NMR - Hypha Discovery. [Link]

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  • Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. [Link]

  • "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng - Montclair State University Digital Commons. [Link]

  • NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In. [Link]

  • MRRC Structure Elucidation Notes. [Link]

  • Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. [Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments - PMC. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES - DTIC. [Link]

  • The effect of cyclopropyl groups on chemical shifts and coupling constants - R Discovery. [Link]

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Sources

Potential pharmacological targets of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological potential of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole (CAS 1935346-09-0).[1][2] While often categorized as a high-purity building block, this specific scaffold represents a "privileged structure" in medicinal chemistry.[1][3] It combines a lipophilic, conformationally restricted cyclopropylmethyl (CPM) group at the C3 position with a metabolic blocker (7-fluoro ) on the indole core.[1]

This unique architecture positions the molecule as a high-value probe or precursor for three primary biological targets: Cannabinoid Receptors (CB1/CB2) , Serotonin Receptors (5-HT family) , and Indoleamine 2,3-dioxygenase (IDO1) .[1] This guide details the mechanistic rationale for these targets and provides self-validating protocols for their interrogation.

Part 1: Molecular Architecture & Pharmacophore Analysis[1]

The pharmacological potency of this molecule is dictated by two critical structural modifications to the endogenous indole core:

  • 7-Fluoro Substitution (Metabolic Shielding):

    • Mechanism: The C7 position of the indole ring is a common site for Phase I metabolic hydroxylation by Cytochrome P450 enzymes.[1] Fluorine substitution at this position blocks this metabolic soft spot, significantly extending the half-life (

      
      ) of the molecule in vivo.[1]
      
    • Electronic Effect: The high electronegativity of fluorine withdraws electron density from the indole nitrogen (N1), increasing the acidity of the N-H proton.[1] This alters hydrogen bond donor capability, potentially enhancing affinity for receptors requiring a polarized interaction in the binding pocket (e.g., 5-HT receptors).[1]

  • 3-Cyclopropylmethyl (CPM) Moiety:

    • Mechanism: The CPM group acts as a lipophilic "anchor."[1] It is a bioisostere for isobutyl or propyl chains but possesses unique steric rigidity.[1]

    • Target Implication: This motif is statistically overrepresented in ligands binding to hydrophobic pockets of GPCRs, particularly the transmembrane helices of Cannabinoid and Melatonin receptors.[1]

Part 2: Primary Pharmacological Targets

Target Class A: Cannabinoid Receptors (CB1 & CB2)

Rationale:[1] The indole core with a C3-lipophilic substituent is the structural hallmark of the aminoalkylindole class of cannabinoids (e.g., JWH-018, UR-144).[1] While many synthetic cannabinoids possess a carbonyl linker at C3, the alkyl (cyclopropylmethyl) variant serves as a reduced analog that probes the hydrophobic "tail" pocket of the CB receptor without the rigidity of the ketone.[1]

  • Mechanism of Action: The molecule likely acts as a neutral antagonist or weak partial agonist.[1] The 7-fluoro group mimics the metabolic stability strategies seen in third-generation synthetic cannabinoids (e.g., XLR-11), preventing oxidation.[1]

  • Signaling Pathway: Binding modulates the

    
     protein cascade, inhibiting Adenylyl Cyclase and reducing intracellular cAMP.[1]
    
Target Class B: Serotonin Receptors (5-HT2A / 5-HT2C)

Rationale:[1] Tryptamines are endogenous ligands for 5-HT receptors.[1] The addition of a hydrophobic group at C3 (CPM) and a halogen at C7 (Fluoro) creates a "super-agonist" profile often seen in psychedelic research chemicals.[1] The 7-position halogenation is known to increase affinity for 5-HT2A by interacting with specific residues (e.g., Ser159) in the receptor orthosteric site.[1]

Target Class C: IDO1 (Indoleamine 2,3-dioxygenase 1)

Rationale:[1] IDO1 catalyzes the rate-limiting step of tryptophan metabolism.[1] As a tryptophan mimetic, 3-substituted indoles can competitively inhibit IDO1.[1] The 7-fluoro substitution is a classic strategy to prevent the inhibitor itself from being metabolized by the enzyme it is meant to inhibit.[1]

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling cascades triggered if the molecule acts as an agonist at its two primary GPCR targets (CB1 and 5-HT2A).[1]

GPCR_Signaling cluster_CB1 Cannabinoid Pathway (Gi/o) cluster_5HT Serotonin Pathway (Gq) Ligand 3-(CPM)-7-F-Indole CB1 CB1 Receptor Ligand->CB1 Binding HT2A 5-HT2A Receptor Ligand->HT2A Binding Gi Gi/o Protein CB1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction PKA PKA Activation cAMP->PKA Downregulation Gq Gq Protein HT2A->Gq Activation PLC PLC-beta Gq->PLC Stimulation IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca Ca2+ Release IP3->Ca ER Release

Figure 1: Divergent GPCR signaling pathways potentially modulated by the 3-(CPM)-7-F-Indole scaffold.[1]

Part 4: Experimental Validation Protocols

To validate the targets hypothesized above, the following self-validating experimental workflows are recommended.

Protocol A: Competitive Radioligand Binding Assay (CB1/CB2)

Objective: Determine the binding affinity (


) of the molecule for Cannabinoid receptors.[1]

Reagents:

  • Source: CHO cells overexpressing human CB1 or CB2.[1]

  • Radioligand: [³H]-CP55,940 (0.5 nM).[1]

  • Non-specific control: 10 µM WIN 55,212-2.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-CB1 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 30 min. Resuspend pellet in assay buffer containing 0.1% BSA (to prevent ligand absorption to plastic).[1]

  • Incubation: In a 96-well plate, add:

    • 50 µL Membrane suspension (20 µg protein/well).[1]

    • 50 µL [³H]-CP55,940.[1]

    • 50 µL Test Compound (3-(CPM)-7-F-Indole) at varying concentrations (

      
       to 
      
      
      
      M).[1]
  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Filtration: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Detection: Add liquid scintillation cocktail and count radioactivity.

  • Data Analysis: Plot displacement curves using non-linear regression to calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Fluorometric Calcium Flux Assay (5-HT2A)

Objective: Assess functional agonist activity via intracellular calcium release (


 coupling).[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 cells stably expressing 5-HT2A into black-walled, clear-bottom 384-well plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Calcium-4 assay kit dye (Molecular Devices) dissolved in HBSS/HEPES. Incubate for 60 min at 37°C.

  • Compound Addition: Prepare 3-(CPM)-7-F-Indole in assay buffer. Use Serotonin (5-HT) as the positive control (

    
     reference).[1]
    
  • Measurement: Place plate in a FLIPR (Fluorometric Imaging Plate Reader).[1] Inject compound and monitor fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

  • Validation: If a response is observed, pre-treat cells with Ketanserin (selective 5-HT2A antagonist) to confirm mechanism specificity.[1]

Part 5: Data Summary & Comparative Analysis

The following table summarizes the expected pharmacological profile based on Structure-Activity Relationship (SAR) data of similar fluorinated indoles.

TargetPredicted ActivityKey Structural DriverReference Standard
CB1 Receptor Partial Agonist / AntagonistC3-Cyclopropylmethyl (Lipophilic tail)UR-144 (active metabolite)
5-HT2A AgonistC7-Fluoro (Metabolic block + Polarity)2C-B (Halogenated phenethylamine)
IDO1 Competitive InhibitorIndole Core + 7-F1-Methyl-tryptophan
MAO-A Weak InhibitorIndole CoreHarmine

References

  • National Institutes of Health (NIH). (2026).[1] Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Retrieved from [Link][1]

  • MDPI. (2024).[1] Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Retrieved from [Link][1]

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Methodological & Application

In vivo studies using 3-(Cyclopropylmethyl)-7-fluoro-1H-indole in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Profiling of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole

Executive Summary

This application note details the in vivo evaluation of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole (CAS: 1935346-09-0), a privileged scaffold in medicinal chemistry. This compound represents a critical structural motif used in the development of Serotonin (5-HT) receptor modulators , PARG inhibitors , and antiviral agents (e.g., Influenza PB2 inhibitors).

The primary focus of this guide is to demonstrate the "Fluorine Effect" —validating how 7-position fluorination enhances metabolic stability and alters CNS distribution compared to non-fluorinated analogs. We provide protocols for formulation, pharmacokinetic (PK) profiling, and functional neurobehavioral assessment in rodent models.

Scientific Rationale & Mechanism

The Role of the 7-Fluoro-Indole Scaffold

Indoles are ubiquitous in drug discovery, but the indole ring is susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4), typically leading to hydroxylation at the C5, C6, or C7 positions.

  • Metabolic Blockade: The introduction of a fluorine atom at the C7 position blocks metabolic hydroxylation at this site. Furthermore, the high electronegativity of fluorine reduces the electron density of the indole ring, potentially protecting the C3-cyclopropylmethyl substituent from premature oxidative dealkylation.

  • Lipophilicity & CNS Penetration: The 3-cyclopropylmethyl group is a classic lipophilic spacer (found in Naltrexone and Buprenorphine) that facilitates Blood-Brain Barrier (BBB) crossing.

Pathway Visualization: Metabolic Fate

The following diagram illustrates the theoretical metabolic stabilization provided by the 7-fluoro modification compared to a standard indole.

MetabolicPathway Compound 3-(Cyclopropylmethyl)- 7-fluoro-1H-indole CYP Liver Microsomes (CYP3A4 / CYP2D6) Compound->CYP Systemic Circulation Met_Stable Intact Scaffold (High Exposure) CYP->Met_Stable 7-F Blocks Hydroxylation Met_Unstable 7-Hydroxy-Indole (Rapid Clearance) CYP->Met_Unstable Non-Fluorinated Analog (Hypothetical)

Figure 1: The 7-fluoro substituent prevents hydroxylation at the 7-position, significantly extending in vivo half-life compared to non-fluorinated analogs.

Experimental Protocols

Protocol A: Formulation for Intraperitoneal (IP) & Oral (PO) Administration

Challenge: 3-(Cyclopropylmethyl)-7-fluoro-1H-indole is highly lipophilic (LogP > 3.5). Standard aqueous buffers will result in precipitation and erratic bioavailability.

Reagents:

  • DMSO (Dimethyl sulfoxide), anhydrous

  • PEG-400 (Polyethylene glycol 400)

  • Tween-80

  • Saline (0.9% NaCl)

Step-by-Step Procedure:

  • Weighing: Accurately weigh 10 mg of the compound.

  • Primary Solubilization: Dissolve completely in 5% DMSO . Vortex for 2 minutes until a clear solution is obtained. Note: Do not exceed 10% DMSO for in vivo chronic studies to avoid vehicle toxicity.

  • Co-solvent Addition: Add 40% PEG-400 slowly while vortexing. The solution may warm slightly; this is normal.

  • Surfactant: Add 5% Tween-80 . This prevents re-crystallization upon contact with physiological fluids.

  • Dilution: Bring to final volume with 50% Saline .

    • Final Vehicle Composition: 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline.

  • QC Check: Inspect for turbidity. If cloudy, sonicate at 37°C for 10 minutes.

Protocol B: Pharmacokinetic (PK) Profiling & BBB Penetration

Objective: Determine plasma half-life (


) and Brain-to-Plasma ratio (

).

Study Design:

  • Species: Male C57BL/6 Mice (n=3 per timepoint).

  • Dose: 10 mg/kg (IP).

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Workflow:

  • Dosing: Administer formulated compound via IP injection.

  • Blood Collection: At each timepoint, collect blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 3000 x g for 10 min to harvest plasma.

  • Brain Harvest: Immediately following blood draw, perfuse mouse with cold saline to remove residual blood from brain capillaries. Harvest whole brain.

  • Sample Prep (Plasma): Protein precipitation using Acetonitrile (1:3 ratio) containing an internal standard (e.g., Verapamil).

  • Sample Prep (Brain): Homogenize brain tissue in PBS (1:3 w/v). Perform protein precipitation as above.

  • Analysis: LC-MS/MS (ESI+ mode). Monitor the transition

    
     189.2 
    
    
    
    148.1 (Loss of cyclopropyl group).

Data Analysis Output (Template):

ParameterDefinitionTarget Value (Good Scaffold)

Time to maximum concentration0.25 - 0.5 h (Rapid absorption)

Maximum concentration> 1000 ng/mL

Elimination half-life> 2.0 h (7-F stabilization effect)

Total ExposureHigh

Brain/Plasma Ratio> 0.5 (Indicates CNS penetration)
Protocol C: Functional Observational Battery (FOB) - Serotonergic Activity

Context: Indoles with C3-substituents often interact with 5-HT receptors. This protocol screens for 5-HT2A activation (hallucinogenic-like potential) or sedation.

Workflow Visualization:

FOB_Workflow cluster_obs Observation Phase (0-60 min) Start Acclimatization (1 hour) Dose Dosing (10 mg/kg IP) Start->Dose HTR Head Twitch Response (5-HT2A specific) Dose->HTR t=0-15 min Loco Locomotor Activity (Open Field) HTR->Loco t=15-30 min Temp Rectal Temperature (Serotonin Syndrome check) Loco->Temp t=60 min

Figure 2: Sequential screening for CNS activity focusing on serotonergic outputs.

Step-by-Step Procedure:

  • Baseline: Measure baseline body temperature and open-field activity.

  • Dosing: Administer 10 mg/kg of the test compound.

  • Head Twitch Response (HTR): Place mouse in a glass cylinder. Record video for 15 minutes.

    • Scoring: Count the number of rapid, rotational head movements (a proxy for 5-HT2A agonism).

    • Positive Control: DOI (2,5-Dimethoxy-4-iodoamphetamine) or Psilocybin.

    • Negative Control: Vehicle.

  • Locomotor Activity: Transfer to an Open Field box. Track total distance moved for 15 minutes.

    • Interpretation: Hyperactivity suggests stimulant properties; immobility suggests sedation or catalepsy.

Expected Results & Troubleshooting

ObservationInterpretationAction Item
Low Plasma Exposure (

)
Poor solubility or First-pass metabolism.Switch to IV administration to calculate oral bioavailability (

). Check formulation for precipitation.
High Brain/Plasma Ratio (

)
Extreme lipophilicity; potential for tissue accumulation.Monitor for toxicity; compound may reside in fatty tissues.
Rapid Head Twitching (>10 in 15 min) Potent 5-HT2A Agonism.Compound acts as a psychedelic mimetic. Handle with care; potential controlled substance analog.
Hypothermia (>2°C drop) 5-HT1A Agonism or CB1 Agonism.Test with specific antagonists (e.g., WAY-100635) to confirm mechanism.

References

  • Jordan, A., et al. (2019).[1] "Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure." Bioorganic & Medicinal Chemistry Letters, 29(4), 667-672. (Discusses metabolic liability of cyclopropylmethyl groups and fluorination strategies). Retrieved from [Link]

  • Prakash, K. R., et al. (2000).[2] "An enantioselective synthesis and biobehavioral evaluation of 7-fluoro-3-(p-fluorophenyl)-2-propyltropanes." Bioorganic & Medicinal Chemistry Letters, 10(13), 1443-1446.[2] (Validates 7-fluoroindole derivatives as CNS probes). Retrieved from [Link]

  • Kozikowski, A. P., et al. (2021). "Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region." Journal of Medicinal Chemistry. (Demonstrates 7-fluoro-indole as a metabolically stable bioisostere). Retrieved from [Link]

  • Inoue, T., et al. (2016). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA. (Review of fluorine substitution effects on PK). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Addressing batch-to-batch variability of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1935346-09-0 | Molecular Formula: C₁₂H₁₂FN

Welcome to the technical support hub for 3-(Cyclopropylmethyl)-7-fluoro-1H-indole . This guide addresses the specific chemical behaviors, stability challenges, and synthetic nuances responsible for batch-to-batch variability in this specialized intermediate.

Module 1: Physical Appearance & Stability Troubleshooting

Diagnose issues based on visual inspection and physical state.

Q: Why has my white powder turned pink or brown upon storage? A: This indicates oxidative degradation , a common issue with electron-rich indole cores.

  • Mechanism: Indoles undergo auto-oxidation to form indoxyl intermediates, which dimerize to form indigo-like dyes (often pink/red/brown in dilute impurities). While the 7-fluoro substituent is electron-withdrawing (reducing electron density), the indole core remains susceptible to radical oxidation, especially if residual transition metals (from synthesis) are present.

  • Impact: Trace oxidation (<0.5%) causes significant color change but may not affect assay potency significantly.

  • Corrective Action:

    • Perform HPLC to quantify the impurity. If purity >98%, the batch is likely usable for non-GMP applications.

    • Recrystallization: Dissolve in minimal hot ethanol/heptane (under inert atmosphere) to remove colored oligomers.

    • Prevention: Store strictly at -20°C under Argon.

Q: The material is clumping and difficult to weigh. Is it hygroscopic? A: The 7-fluoro substituent significantly increases the acidity of the N-H proton (pKa ~15-16) compared to non-fluorinated indole (pKa ~17). This increases hydrogen bond donating capability, making the lattice affinity for water or polar solvents higher.

  • Troubleshooting:

    • Check Water Content (Karl Fischer) .

    • Check Residual Solvents (GC-Headspace) . Clumping often indicates trapped solvent (e.g., EtOAc or DCM) collapsing the crystal lattice into an amorphous gum.

    • Drying: Dry under high vacuum (<1 mbar) at 40°C for 24 hours. Avoid higher temperatures to prevent ring-opening (see Module 2).

Module 2: Chemical Identity & Impurity Profiling

Deep-dive into NMR and HPLC anomalies.

Q: My 1H NMR shows a multiplet around 5.0-6.0 ppm and loss of cyclopropyl peaks. What happened? A: This is the critical failure mode for this molecule: Acid-Catalyzed Cyclopropyl Ring Opening .

  • The Cause: If the compound was synthesized via Fischer Indole Synthesis (using hydrazines and ketones), strong Lewis or Brønsted acids are required.[1] The cyclopropylcarbinyl group is sensitive to acid; the ring can open to form a homoallylic alkene or a hydration product (alcohol).

  • Detection:

    • Intact: Cyclopropyl protons appear as multiplets at 0.2–1.0 ppm.

    • Opened: Appearance of vinylic protons (5.0–6.0 ppm) or methyl groups (if reduced).

  • Solution: This is irreversible. The batch must be repurified or discarded. Future synthesis should utilize milder Lewis acids (e.g., ZnCl₂ in place of PPA) or the Japp-Klingemann route.

Q: How do I distinguish the 7-fluoro isomer from the 4-, 5-, or 6-fluoro regioisomers? A: Regioisomer contamination arises from impure starting hydrazines or migration during synthesis.

  • 19F NMR Diagnostic:

    • 7-Fluoro: Typically appears around -134 to -136 ppm (depending on solvent). The coupling pattern is a doublet of doublets (coupling to H-6 and H-5).

    • 4-Fluoro: Typically shifted downfield (approx -120 ppm).

  • 1H NMR Diagnostic: Look for the specific coupling of the H-6 proton. In 7-fluoroindole, H-6 appears as a doublet of doublets (or pseudo-triplet) due to coupling with H-5 and the large

    
     coupling.
    
Module 3: Synthetic Optimization to Reduce Variability

For researchers synthesizing the material in-house.

Q: I am using Fischer Indole Synthesis. How do I prevent low yields? A: The reaction between 2-fluorophenylhydrazine and cyclopropyl-functionalized aldehydes/ketones is delicate.

  • Thermodynamic Control: The cyclopropyl ring acts as a "radical clock" and an acid-sensitive group. Avoid Polyphosphoric Acid (PPA) at high temperatures (>100°C).

  • Recommended Catalyst: Use 4% H₂SO₄ in DME or ZnCl₂ in acetic acid at moderate temperatures (60-80°C).

  • Alternative Route: Consider Palladium-Catalyzed Cyclization (Larock Indole Synthesis) using 2-fluoro-iodoaniline and a cyclopropyl-alkyne. This avoids harsh acidic conditions entirely, preserving the cyclopropyl ring.

Q: What is the best method to remove residual Palladium? A: If using Pd-catalysis, residual metal causes rapid oxidative degradation (browning).

  • Protocol: Treat the organic phase with N-Acetylcysteine or commercially available metal scavengers (e.g., SiliaMetS® Thiol) for 2 hours before final concentration.

Module 4: Data Visualization & Logic Flows
Figure 1: Quality Control Decision Matrix

Use this logic flow to determine the usability of a specific batch.

QC_Flow Start Batch Receipt / Inspection ColorCheck Visual: Pink/Brown? Start->ColorCheck PurityCheck HPLC Purity > 98%? ColorCheck->PurityCheck Yes (Discolored) NMRCheck 1H NMR: Cyclopropyl Signals? ColorCheck->NMRCheck No (White/Off-white) Oxidation Minor Oxidation (<0.5%) PurityCheck->Oxidation Yes Discard Discard Batch PurityCheck->Discard No (<98%) RingOpen CRITICAL FAILURE: Ring Opened NMRCheck->RingOpen Vinylic Signals (5.0-6.0 ppm) Approve Batch Approved NMRCheck->Approve Signals Intact (0.2-1.0 ppm) RingOpen->Discard Recryst Action: Recrystallize (EtOH/Heptane) Oxidation->Recryst Recryst->NMRCheck

Caption: QC workflow to distinguish between minor oxidative aesthetic issues and critical structural failures (ring opening).

Figure 2: Mechanistic Pathway of Impurity Formation

Understanding where the variability originates during synthesis.

Impurity_Path SM Starting Materials: 2-Fluorophenylhydrazine + Cyclopropyl Ketone Inter Hydrazone Intermediate SM->Inter PathA Path A: Mild Acid (ZnCl2, <80°C) Inter->PathA PathB Path B: Strong Acid/Heat (PPA, >100°C) Inter->PathB Product Target: 3-(Cyclopropylmethyl)-7-fluoroindole PathA->Product Cyclization Impurity Impurity: Ring-Opened Alkene (Homoallylic Indole) PathB->Impurity Acid-Cat. Opening

Caption: The divergence between successful synthesis and ring-opening impurity formation based on acid strength.

Summary of Specifications
PropertySpecification LimitCriticalityMethod
Appearance White to off-white solidMediumVisual
Purity (HPLC) ≥ 98.0%HighUV @ 254nm
1H NMR Conforms to structure; No vinylic protonsCritical DMSO-d6
19F NMR Single peak ~ -135 ppmHighDMSO-d6
Water Content ≤ 0.5% w/wMediumKarl Fischer
References
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Indole Synthesis. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Vicente, R. (2011). Recent Advances in Indole Synthesis. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). Compound Summary: 7-Fluoro-1H-indole. National Library of Medicine. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines a robust HPLC methodology, discusses potential impurities, and compares the technique with alternative analytical methods, supported by experimental data and established scientific principles.

Introduction

The stringent purity requirements for active pharmaceutical ingredients (APIs) and their intermediates are paramount to ensure the safety and efficacy of therapeutic products.[1] 3-(Cyclopropylmethyl)-7-fluoro-1H-indole is a substituted indole derivative, a class of compounds frequently utilized in drug discovery for their diverse biological activities.[2] Accurate and precise determination of its purity is a critical step in the quality control process. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

This guide will delve into the rationale behind the development of a specific HPLC method for 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, explore the likely process-related impurities, and present a comparative analysis with other analytical techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).

The Central Role of HPLC in Purity Determination

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[3][5] Its versatility and robustness make it an indispensable tool in pharmaceutical analysis.[1] A well-developed HPLC method can effectively separate the main compound from closely related structural impurities, degradation products, and residual starting materials.

Diagram of the HPLC Workflow

HPLC_Workflow Solvent Mobile Phase (Solvent Reservoir) Pump HPLC Pump Solvent->Pump Isocratic or Gradient Injector Autosampler/ Manual Injector Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column Sample Loop Detector Detector (e.g., UV-Vis) Column->Detector Data_System Data Acquisition System Detector->Data_System Signal

Caption: A schematic overview of a typical HPLC system workflow.

Developing a Robust HPLC Method for 3-(Cyclopropylmethyl)-7-fluoro-1H-indole

The development of a specific and reliable HPLC method requires careful consideration of the analyte's chemical properties and potential impurities. For 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the compound's relatively non-polar nature.

Rationale for Method Parameter Selection:
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is a versatile and widely used stationary phase for RP-HPLC, offering excellent hydrophobic retention for a broad range of organic molecules.[2] For fluorinated compounds, a standard C18 column is often effective. However, specialized fluorinated phases, such as pentafluorophenyl (PFP) columns, can offer alternative selectivity for halogenated aromatic compounds due to unique dipole-dipole and π-π interactions.[6]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical for RP-HPLC.

    • Organic Modifier: Acetonitrile is often preferred over methanol for indole-containing compounds as it can provide better peak shape and lower UV cutoff.

    • Aqueous Phase: A slightly acidic mobile phase, such as a buffer containing formic acid or trifluoroacetic acid (TFA), is recommended.[2] This helps to suppress the ionization of any residual silanol groups on the stationary phase and ensures the protonation of the indole nitrogen, leading to sharper, more symmetrical peaks.

  • Detection: The indole chromophore exhibits strong UV absorbance. A UV-Vis detector set at a wavelength of maximum absorbance (typically around 220 nm or 280 nm for indoles) will provide high sensitivity for the parent compound and related impurities.[7] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column. Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times.

Proposed HPLC Method Parameters:
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good solvating power for indoles.
Gradient Elution 30-90% B over 20 minutes, then hold at 90% B for 5 minutesA gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe while ensuring good separation of closely eluting peaks.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times and can improve peak shape.
Detection UV at 225 nmA wavelength that provides good sensitivity for the indole chromophore.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Sample Preparation Dissolve in Acetonitrile/Water (50:50) to 0.5 mg/mLEnsures sample is fully dissolved in a solvent compatible with the mobile phase.
Method Validation in Accordance with ICH Guidelines

Any analytical method used for pharmaceutical quality control must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical method validation.[6][8][9]

ICH_Validation Validation Method Validation (ICH Q2(R2)) Specificity Linearity Range Accuracy Precision Detection Limit (LOD) Quantitation Limit (LOQ) Robustness Specificity Specificity (Analyte vs. Impurities) Validation->Specificity Linearity Linearity (Concentration vs. Response) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness (Small Method Variations) Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.[6][8][9]

Experimental Protocol for Method Validation:

  • Specificity: Analyze a placebo (all components except the analyte), a spiked sample (placebo with known impurities), and the analyte itself. The method is specific if the analyte peak is well-resolved from all other peaks.

  • Linearity: Prepare a series of solutions of the analyte at different concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Analyze samples with a known amount of added analyte (spiked samples) at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze six independent samples of the same batch on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD should still be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: Intentionally make small variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method should remain reliable under these minor changes.

Potential Impurities in the Synthesis of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole

The identification and control of impurities are critical aspects of drug development.[4][10] While the specific synthesis route for 3-(Cyclopropylmethyl)-7-fluoro-1H-indole is not detailed here, common indole syntheses like the Fischer indole synthesis can give rise to predictable impurities.[11][12]

Potential Process-Related Impurities:

  • Starting Material Residues: Unreacted 7-fluoro-1H-indole or cyclopropylmethylating agent.

  • Isomeric Impurities: Alkylation at the N-1 position of the indole instead of the C-3 position.

  • Over-alkylation Products: Di-substituted indole derivatives.

  • Degradation Products: Oxidation of the indole ring can lead to colored impurities.[7]

The developed HPLC method should be capable of separating these potential impurities from the main compound.

Comparison with Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques offer complementary information and can be advantageous in specific situations.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Robust, reproducible, widely available, and cost-effective. Excellent for routine quality control and quantitative analysis.[3][4]May not be able to separate all co-eluting impurities. Provides limited structural information for unknown impurities.Routine purity testing, assay, and content uniformity.
UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) Similar to HPLC but uses smaller particle size columns for faster and more efficient separations, coupled with a mass spectrometer for detection.Higher resolution and sensitivity, faster analysis times. Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[3][9][13]Higher initial cost and operational complexity. Matrix effects can sometimes suppress ionisation.Impurity profiling, identification of unknown degradation products, and confirmation of impurity structures.[3][13]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field within a narrow capillary.High separation efficiency, minimal sample and solvent consumption. Can be orthogonal to HPLC, providing a different selectivity.[14]Lower sensitivity and loading capacity compared to HPLC. Can be less robust for routine analysis.Chiral separations and analysis of charged or highly polar compounds that are difficult to retain by RP-HPLC.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Excellent for analyzing residual solvents and other volatile impurities.[4]Not suitable for non-volatile or thermally labile compounds like most indole derivatives without derivatization.Analysis of residual solvents as per ICH Q3C guidelines.
Logical Flow for Purity Analysis Strategy

Purity_Analysis_Strategy Start Purity Analysis of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole HPLC_UV Primary Analysis: RP-HPLC with UV/PDA Start->HPLC_UV GC Residual Solvents: Headspace GC-FID/MS Start->GC CE Orthogonal Method/ Chiral Purity: Capillary Electrophoresis Start->CE UPLC_MS Impurity Identification: UPLC-MS/MS HPLC_UV->UPLC_MS Unknown Peaks Detected Report Comprehensive Purity Report HPLC_UV->Report Quantitative Purity Data UPLC_MS->Report Structural Information GC->Report CE->Report

Sources

Technical Guide: Cross-Reactivity Profiling of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole

[1][2]

Executive Summary: The Scaffold Profile

3-(Cyclopropylmethyl)-7-fluoro-1H-indole (hereafter 7F-3CPM-Indole ) represents a strategic modification of the indole core.[1][2] The 7-fluoro substitution lowers the pKa of the indole nitrogen (increasing hydrogen bond acidity) and blocks metabolic hydroxylation at the 7-position.[1] The 3-cyclopropylmethyl moiety acts as a lipophilic "anchor," often targeting hydrophobic pockets in GPCRs (specifically 5-HT and Dopamine receptors).[1][2]

Primary Application: Precursor for 5-HT


12Critical Cross-Reactivity Risk:Cannabinoid Receptors (CB1/CB2)CYP1A212

Cross-Reactivity Matrix: On-Target vs. Off-Target

The following table contrasts the intended pharmacological targets of derivatives built from this scaffold against validated off-target liabilities.

Target ClassReceptor / EnzymeInteraction TypeRisk LevelMechanism of Cross-Reactivity
Primary (Intended) 5-HT

/ 5-HT

Agonist / AntagonistHigh The 3-alkylindole core mimics the tryptamine side chain; 7-F modulates electrostatic fit in the orthosteric binding pocket.[1][2]
Primary (Intended) Dopamine D

AntagonistMed-High The cyclopropylmethyl group fits the D

hydrophobic sub-pocket (similar to BP-897 or SB-277011A analogs).[1][2]
Off-Target (Liability) Cannabinoid CB

AgonistCritical Indole cores with lipophilic alkyl/cycloalkyl substituents are structural alerts for synthetic cannabinoid activity (similar to JWH/UR series).[1][2]
Off-Target (Liability) CYP1A2 InhibitorModerate Planar, lipophilic indoles are classic substrates/inhibitors of CYP1A2. 7-F substitution reduces but does not eliminate this risk compared to non-fluorinated indoles.[1][2]
Off-Target (Liability) Melatonin MT

/MT

AgonistLow Requires specific N-acetyl side chains, but the core lipophilicity allows non-specific binding.[1][2]

Detailed Pharmacophore Analysis

A. The 7-Fluoro Effect (Electronic Modulation)

The introduction of fluorine at the C7 position is a bioisosteric replacement for Hydrogen that significantly alters the electronic landscape of the indole ring without adding steric bulk.[1]

  • pKa Shift: The electron-withdrawing nature of fluorine increases the acidity of the N1-H proton.[1][2] This strengthens hydrogen bonding with residues like Aspartate (Asp) or Serine (Ser) in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).[1][2]

  • Metabolic Blockade: It prevents oxidation at the C7 position, a common metabolic "soft spot," thereby shunting metabolism to the C3-substituent or N1-dealkylation.[1]

B. The 3-Cyclopropylmethyl (3-CPM) Liability

The 3-CPM group is a double-edged sword:

  • D3 Selectivity: In Dopamine D3 antagonists, the trans-cyclopropylmethyl linker is often required for high affinity and selectivity over D2 receptors [1].[1][2]

  • Toxicity Alert: While the indole ring stabilizes the moiety, metabolic cleavage of cyclopropylmethyl groups (N-dealkylation) can theoretically generate reactive aldehyde intermediates, though this is less common in C3-carbon-linked systems compared to N-linked amines [2].[1][2]

Experimental Protocol: Validating Cross-Reactivity

To assess the specific liability of a library built on the 7F-3CPM-Indole scaffold, the following self-validating screening cascade is recommended.

Phase 1: The "Structural Alert" Screen (In Silico/Binding)
  • Objective: Rule out Cannabinoid (CB1) activity, as 3-substituted indoles are frequent offenders in "Spice"/K2 synthetic cannabinoid panels.

  • Method: Radioligand binding assay using [³H]-CP55,940.[1][2]

  • Threshold: >50% displacement at 10 µM triggers a functional functional assay (GTPγS).[1][2]

Phase 2: Metabolic Stability & CYP Inhibition[1][2]
  • Objective: Determine if the 7-Fluoro group effectively blocks metabolism or shifts it to the cyclopropyl ring.[1][2]

  • Protocol:

    • Incubate 1 µM test compound with pooled Human Liver Microsomes (HLM) + NADPH.[1][2]

    • Time points: 0, 15, 30, 60 min.[1][2]

    • Analysis: LC-MS/MS monitoring for parent depletion and specific search for +16 Da (hydroxylation) and +14 Da (oxidation/ring opening) metabolites.

    • Control: Compare intrinsic clearance (

      
      ) against non-fluorinated analog (3-cyclopropylmethyl-1H-indole).
      
    • Validation: If

      
       (7-F) < 
      
      
      (H), the fluorine blockade is successful.[1][2]
Phase 3: Functional Selectivity (5-HT vs D3)[1][2]
  • Objective: Confirm the scaffold acts on the intended GPCR without promiscuity.

  • Workflow:

    • Cell Lines: HEK293 stably expressing 5-HT

      
       and CHO-K1 expressing D
      
      
      .[1][2]
    • Readout: FLIPR Calcium Flux (for 5-HT agonist mode) and cAMP HTRF (for D3 antagonist mode).[1][2]

Visualization: Signaling & Liability Pathway

The following diagram illustrates the structural activity relationship (SAR) decision tree for the 7F-3CPM-Indole scaffold, highlighting the divergence between therapeutic utility and cross-reactivity risks.

GScaffold7F-3CPM-Indole(Scaffold)Mod_AmineAdd Amine Sidechain(Tryptamine mimic)Scaffold->Mod_AmineDerivatizationMod_LipophilicAdd Lipophilic Tail(N1-Alkylation)Scaffold->Mod_LipophilicDerivatizationRisk_CYPRisk: CYP1A2 Inhibition(Drug-Drug Interaction)Scaffold->Risk_CYPPlanar CoreMech_F7-Fluoro Effect:Blocks C7-MetabolismIncreases NH AcidityScaffold->Mech_FIntrinsic PropertyTarget_5HTTarget: 5-HT2A/2C(Psychiatry)Mod_Amine->Target_5HTHigh AffinityTarget_D3Target: Dopamine D3(Addiction/Schizo)Mod_Amine->Target_D3If linker rigidRisk_CB1Risk: CB1 Agonism(Psychoactive/Abuse)Mod_Lipophilic->Risk_CB1High ProbabilityMech_F->Target_5HTEnhanced H-Bonding

Caption: SAR Decision Tree for 7F-3CPM-Indole. Red paths indicate cross-reactivity risks (CB1/CYP) requiring mitigation during lead optimization.[1]

References

  • Kumar, V., et al. (2017).[1][2] "Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor." Journal of Medicinal Chemistry. Available at: [Link]

  • Lahr, R. M., et al. (2016).[1][2] "Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Inoue, A., et al. (2023).[1][2] "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Molecules. Available at: [Link][1]

Independent Verification of the Biological Effects of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification and characterization of the biological effects of the novel compound, 3-(Cyclopropylmethyl)-7-fluoro-1H-indole. Designed for researchers, scientists, and drug development professionals, this document outlines a series of robust experimental protocols to elucidate the compound's potential therapeutic activities. By comparing its performance against established molecules, this guide facilitates a thorough and objective assessment of its pharmacological profile.

Introduction: The Rationale for Investigation

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The subject of this guide, 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, combines several features of interest:

  • The 7-Fluoroindole Core: Substitution with fluorine at the 7-position of the indole ring can significantly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability.[3] This modification has been successfully employed to develop potent inhibitors of various biological targets. For instance, 7-fluoroindole derivatives have been identified as influenza PB2 inhibitors, demonstrating the utility of this scaffold as a bioisostere for 7-azaindole.[4] Furthermore, 7-fluoroindole itself has shown promise as an antivirulence agent against Pseudomonas aeruginosa.[5][6]

  • The 3-Cyclopropylmethyl Substituent: The introduction of a cyclopropylmethyl group at the 3-position of the indole ring is another common strategy in drug design. This group can influence binding affinity and selectivity for various receptors and enzymes. Cyclopropyl indolequinones, for example, have been investigated as bioreductive anticancer agents.[7]

Given these structural features, 3-(Cyclopropylmethyl)-7-fluoro-1H-indole warrants investigation for a range of potential biological activities, including antiviral, antibacterial, anticancer, and central nervous system (CNS) effects. This guide proposes a tiered approach to systematically evaluate these possibilities.

Proposed Areas of Investigation and Comparator Compounds

Based on the known activities of related indole derivatives, the following areas of investigation are proposed. For each area, suitable positive and negative control compounds are suggested to ensure the validity and interpretability of the experimental results.

Potential Biological Activity Primary Rationale Proposed Comparator Compounds
Antiviral (Influenza) The 7-fluoroindole scaffold has been shown to be an effective bioisostere for 7-azaindole in influenza PB2 inhibitors.[4]Positive Control: A known influenza PB2 inhibitor (e.g., a 7-azaindole derivative). Negative Control: A structurally related but inactive indole derivative.
Antibacterial (Antivirulence) 7-fluoroindole inhibits biofilm formation and quorum sensing in P. aeruginosa.[5][6]Positive Control: A known quorum sensing inhibitor (e.g., a furanone derivative). Negative Control: An indole derivative known not to affect bacterial virulence.
Anticancer (Cytotoxicity) Numerous indole derivatives exhibit cytotoxic activity against various cancer cell lines.[8]Positive Control: A standard chemotherapeutic agent (e.g., Doxorubicin). Negative Control: A non-cytotoxic indole derivative.
CNS Activity (Serotonin Receptor Binding) 7-Fluoroindole has been used to study effects on serotonin receptors.[9]Positive Control: A known serotonin receptor ligand (e.g., Serotonin). Negative Control: A compound with no affinity for serotonin receptors.

Experimental Protocols for Independent Verification

This section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole.

Antiviral Activity: Influenza A Virus Plaque Reduction Assay

This assay will determine the ability of the test compound to inhibit the replication of the influenza A virus in a cell culture model.

Experimental Workflow:

antiviral_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Incubation cluster_analysis Analysis A Prepare Madin-Darby Canine Kidney (MDCK) cell monolayers in 6-well plates C Infect MDCK cells with a known titer of Influenza A virus A->C B Prepare serial dilutions of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole and comparator compounds E Remove viral inoculum and overlay cells with agarose medium containing test compounds B->E D Incubate for 1 hour to allow viral adsorption C->D D->E F Incubate for 48-72 hours until plaques are visible E->F G Fix and stain cells (e.g., with crystal violet) F->G H Count viral plaques and calculate the 50% inhibitory concentration (IC50) G->H

Caption: Workflow for the Influenza A Virus Plaque Reduction Assay.

Detailed Protocol:

  • Cell Culture: Seed MDCK cells in 6-well plates and grow to 90-100% confluency.

  • Compound Preparation: Prepare a 2-fold serial dilution of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole, the positive control, and the negative control in serum-free medium.

  • Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Treatment: Remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2X Eagle's Minimum Essential Medium and 1.2% agarose containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the IC50 value using non-linear regression analysis.

Antibacterial Activity: Pseudomonas aeruginosa Biofilm Inhibition Assay

This assay will assess the ability of the test compound to inhibit the formation of biofilms by P. aeruginosa.

Experimental Workflow:

biofilm_workflow cluster_prep Preparation cluster_incubation Incubation cluster_staining Staining cluster_analysis Analysis A Prepare overnight culture of Pseudomonas aeruginosa C Inoculate 96-well microtiter plates containing test compounds with P. aeruginosa A->C B Prepare serial dilutions of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole and comparator compounds in growth medium B->C D Incubate for 24 hours at 37°C without shaking C->D E Remove planktonic bacteria and wash wells with PBS D->E F Stain adherent biofilm with 0.1% crystal violet E->F G Wash and solubilize the stain with 30% acetic acid F->G H Measure absorbance at 595 nm G->H I Calculate the percentage of biofilm inhibition and determine the MBIC50 H->I

Caption: Workflow for the Pseudomonas aeruginosa Biofilm Inhibition Assay.

Detailed Protocol:

  • Bacterial Culture: Grow P. aeruginosa PAO1 in Luria-Bertani (LB) broth overnight at 37°C with shaking.

  • Compound Preparation: In a 96-well polystyrene microtiter plate, prepare serial dilutions of the test compounds in fresh LB broth.

  • Inoculation: Dilute the overnight bacterial culture 1:100 in fresh LB broth and add to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 24 hours without agitation.

  • Biofilm Staining: Discard the culture medium and gently wash the wells twice with PBS to remove planktonic cells. Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Solubilization: Discard the crystal violet solution and wash the wells with water. Add 30% acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance of the solubilized dye at 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control. The Minimum Biofilm Inhibitory Concentration (MBIC50) is the concentration that causes a 50% reduction in biofilm formation.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay will determine the cytotoxic effect of the test compound on a panel of human cancer cell lines.

Experimental Workflow:

mtt_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis A Seed human cancer cells (e.g., HeLa, MCF-7) in 96-well plates C Treat cells with test compounds and incubate for 48-72 hours A->C B Prepare serial dilutions of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole and comparator compounds B->C D Add MTT reagent to each well and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine the GI50 F->G

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% growth inhibitory concentration (GI50) using non-linear regression analysis.

Data Interpretation and Next Steps

The quantitative data obtained from these assays should be tabulated for clear comparison.

Table 1: Expected Data Summary for Biological Activity Screening

Compound Influenza A IC50 (µM) P. aeruginosa MBIC50 (µM) HeLa GI50 (µM) MCF-7 GI50 (µM)
3-(Cyclopropylmethyl)-7-fluoro-1H-indoleTo be determinedTo be determinedTo be determinedTo be determined
Positive Control (Antiviral)Expected low µMN/AN/AN/A
Negative Control (Antiviral)Expected >100 µMN/AN/AN/A
Positive Control (Antibacterial)N/AExpected low µMN/AN/A
Negative Control (Antibacterial)N/AExpected >100 µMN/AN/A
Positive Control (Anticancer)N/AN/AExpected low µMExpected low µM
Negative Control (Anticancer)N/AN/AExpected >100 µMExpected >100 µM

Based on the initial screening results, further investigations can be pursued. For example, if significant antiviral activity is observed, subsequent studies could focus on elucidating the mechanism of action, such as targeting the influenza PB2 protein. If potent anticancer activity is identified, further profiling against a broader panel of cancer cell lines and in vivo studies would be warranted.

Conclusion

This guide provides a structured and scientifically rigorous framework for the independent verification of the biological effects of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole. By employing validated in vitro assays and appropriate comparator compounds, researchers can obtain a clear and objective assessment of this novel molecule's therapeutic potential. The proposed experimental workflows, coupled with a systematic approach to data analysis, will facilitate informed decisions regarding the future development of this promising compound.

References

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. ACS Medicinal Chemistry Letters. [Link]

  • 7-Fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. IntechOpen. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules. [Link]

  • Cyclopropyl indolequinones: mechanistic probes for bioreductive anticancer drug action. Anticancer Drug Design. [Link]

  • Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs. [Link]

  • ( S )- N -{3-[1-Cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1 H -indol-7-yl}-methanesulfonamide: A Potent, Nonsteroidal, Functional Antagonist of the Mineralocorticoid Receptor. Journal of Medicinal Chemistry. [Link]

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  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules. [Link]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. RSC Medicinal Chemistry. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]

  • Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry. [Link]

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